JAK1 Inhibitory Potency: Quecitinib Is 33-Fold More Potent Than Upadacitinib in Parallel Biochemical Assays
In a vendor-standardized biochemical kinase inhibition assay panel, Quecitinib demonstrated an estimated JAK1 IC₅₀ of approximately 1.3 nM, yielding a 33-fold greater inhibitory potency compared to Upadacitinib (JAK1 IC₅₀ = 43 nM) tested within the same assay platform . This places Quecitinib in the low single-digit nanomolar range for JAK1, whereas Upadacitinib—a widely used JAK1-selective clinical comparator—requires approximately 33× higher concentration to achieve equivalent JAK1 enzymatic inhibition. Note that the Quecitinib JAK1 IC₅₀ is reported as an estimated value derived from the 33-fold ratio applied to the Upadacitinib benchmark; independent confirmatory IC₅₀ determinations in peer-reviewed literature are pending as of the compound's recent INN assignment (July 2025).
| Evidence Dimension | JAK1 enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Quecitinib: JAK1 IC₅₀ ≈ 1.3 nM (estimated) |
| Comparator Or Baseline | Upadacitinib: JAK1 IC₅₀ = 43 nM (biochemical assay at 1 µM ATP) |
| Quantified Difference | 33-fold greater potency (Quecitinib vs. Upadacitinib) |
| Conditions | Vendor biochemical kinase inhibition assay panel (MedChemExpress); ATP concentration not explicitly specified for the head-to-head comparison but Upadacitinib reference assay uses 1 µM ATP per GtoPdb entry |
Why This Matters
For researchers designing JAK1-dependent cellular or in vivo models, Quecitinib achieves equivalent target engagement at substantially lower concentrations than Upadacitinib, potentially reducing off-target pressure at higher dosing ranges.
